(E)-methyl5-(4-fluorophenyl)-3-oxopent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(4-fluorophenyl)-3-oxopent-4-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorophenyl group attached to a pent-4-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-fluorophenyl)-3-oxopent-4-enoate typically involves the esterification of 5-(4-fluorophenyl)-3-oxopent-4-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of Methyl 5-(4-fluorophenyl)-3-oxopent-4-enoate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-fluorophenyl)-3-oxopent-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 5-(4-Fluorophenyl)-3-oxopent-4-enoic acid.
Reduction: 5-(4-Fluorophenyl)-3-hydroxypent-4-enoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(4-fluorophenyl)-3-oxopent-4-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 5-(4-fluorophenyl)-3-oxopent-4-enoate involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The ester moiety can undergo hydrolysis to release active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-chlorophenyl)-3-oxopent-4-enoate
- Methyl 5-(4-bromophenyl)-3-oxopent-4-enoate
- Methyl 5-(4-methylphenyl)-3-oxopent-4-enoate
Uniqueness
Methyl 5-(4-fluorophenyl)-3-oxopent-4-enoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
(E)-Methyl 5-(4-fluorophenyl)-3-oxopent-4-enoate, an organic compound classified as an ester, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a fluorophenyl group attached to a pent-4-enoate moiety , which contributes to its unique chemical behavior. The presence of the fluorine atom enhances its lipophilicity and stability, making it a candidate for various biological applications.
Property | Value |
---|---|
Molecular Formula | C12H11F O3 |
Molecular Weight | 222.21 g/mol |
CAS Number | 144224-15-7 |
Biological Activities
Research indicates that (E)-methyl 5-(4-fluorophenyl)-3-oxopent-4-enoate exhibits antimicrobial and anticancer properties. These activities are attributed to its ability to interact with specific molecular targets within cells.
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Activity
The anticancer potential of (E)-methyl 5-(4-fluorophenyl)-3-oxopent-4-enoate has also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The fluorine atom in its structure is thought to enhance binding affinity to certain enzymes involved in cancer cell proliferation.
The mechanism by which (E)-methyl 5-(4-fluorophenyl)-3-oxopent-4-enoate exerts its biological effects involves several biochemical interactions:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, affecting cell survival and proliferation.
- Receptor Binding : Its structure allows it to bind effectively to receptors on cell surfaces, modulating signaling pathways associated with growth and apoptosis.
- Reactive Oxygen Species (ROS) Production : It may induce oxidative stress in target cells, leading to cell death.
Case Studies and Research Findings
- Antimicrobial Efficacy : In a study published by BenchChem, (E)-methyl 5-(4-fluorophenyl)-3-oxopent-4-enoate was found to inhibit the growth of several pathogenic bacteria, demonstrating a broad spectrum of antimicrobial activity .
- Anticancer Studies : Research highlighted in various journals indicates that this compound can induce apoptosis in specific cancer cell lines, such as breast and lung cancer cells. The studies suggest that the compound activates caspase pathways leading to programmed cell death .
- Mechanistic Insights : A detailed investigation into its mechanism revealed that the compound interacts with the JAK/STAT signaling pathway, which is crucial for mediating responses to cytokines involved in inflammation and cancer .
Properties
Molecular Formula |
C12H11FO3 |
---|---|
Molecular Weight |
222.21 g/mol |
IUPAC Name |
methyl 5-(4-fluorophenyl)-3-oxopent-4-enoate |
InChI |
InChI=1S/C12H11FO3/c1-16-12(15)8-11(14)7-4-9-2-5-10(13)6-3-9/h2-7H,8H2,1H3 |
InChI Key |
CCOOSUHKOAJBDD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)C=CC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.